5-Bromo-2-isopropoxybenzaldehyde
Overview
Description
5-Bromo-2-isopropoxybenzaldehyde is an organic compound with the molecular formula C10H11BrO2 and a molecular weight of 243.1 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 5-position and an isopropoxy group at the 2-position. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
5-Bromo-2-isopropoxybenzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 5-bromosalicylaldehyde with 2-iodopropane . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
5-Bromo-2-isopropoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alcohol. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
5-Bromo-2-isopropoxybenzaldehyde is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules
Biology: Researchers use this compound to study the effects of brominated and alkoxylated benzaldehydes on biological systems. It can be used to investigate enzyme interactions and metabolic pathways.
Medicine: Although not a drug itself, this compound is used in the synthesis of pharmaceutical compounds. Its derivatives may possess biological activity and are explored for potential therapeutic applications.
Industry: This compound is used in the production of specialty chemicals and materials. .
Mechanism of Action
The mechanism by which 5-Bromo-2-isopropoxybenzaldehyde exerts its effects depends on its specific application. In chemical reactions, its reactivity is primarily due to the presence of the bromine atom and the aldehyde group. The bromine atom can participate in electrophilic substitution reactions, while the aldehyde group can undergo nucleophilic addition reactions .
In biological systems, the compound may interact with enzymes and proteins, affecting their function. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the derivatives being studied .
Comparison with Similar Compounds
5-Bromo-2-isopropoxybenzaldehyde can be compared with other similar compounds, such as:
5-Bromo-2-methoxybenzaldehyde: This compound has a methoxy group instead of an isopropoxy group. The difference in alkoxy groups can affect the compound’s reactivity and solubility.
2-Bromo-5-isopropoxybenzaldehyde: Here, the positions of the bromine and isopropoxy groups are reversed. This positional isomer may exhibit different chemical and biological properties.
5-Bromo-2-ethoxybenzaldehyde: This compound has an ethoxy group, which is slightly larger than the methoxy group. .
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
5-bromo-2-propan-2-yloxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLHVQABEZCTRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356143 | |
Record name | 5-bromo-2-isopropoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138505-25-6 | |
Record name | 5-bromo-2-isopropoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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